molecular formula C13H16N2O3S B4726009 3-(1,1-dimethoxypropan-2-yl)-2-sulfanylquinazolin-4(3H)-one

3-(1,1-dimethoxypropan-2-yl)-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B4726009
M. Wt: 280.34 g/mol
InChI Key: WWUKUUQCUUEFSJ-UHFFFAOYSA-N
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Description

3-(1,1-dimethoxypropan-2-yl)-2-sulfanylquinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a sulfanyl group and a dimethoxypropan-2-yl substituent, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 3-(1,1-dimethoxypropan-2-yl)-2-sulfanylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the dimethoxypropan-2-yl substituent. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-(1,1-dimethoxypropan-2-yl)-2-sulfanylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The dimethoxypropan-2-yl group can be substituted with other alkyl or aryl groups using suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(1,1-dimethoxypropan-2-yl)-2-sulfanylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,1-dimethoxypropan-2-yl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes, while the quinazolinone core can bind to various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

3-(1,1-dimethoxypropan-2-yl)-2-sulfanylquinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:

    2-sulfanylquinazolin-4(3H)-one: Lacks the dimethoxypropan-2-yl group, which may affect its solubility and biological activity.

    3-(1,1-dimethoxypropan-2-yl)quinazolin-4(3H)-one: Lacks the sulfanyl group, which may influence its reactivity and interaction with biological targets. The presence of both the sulfanyl group and the dimethoxypropan-2-yl substituent in this compound makes it unique and potentially more versatile in its applications.

Properties

IUPAC Name

3-(1,1-dimethoxypropan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-8(12(17-2)18-3)15-11(16)9-6-4-5-7-10(9)14-13(15)19/h4-8,12H,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKUUQCUUEFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)N1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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